A Deep Dive into the Physicochemical and Solubility Profile of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
A Deep Dive into the Physicochemical and Solubility Profile of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
Executive Summary
A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to successful pharmaceutical development. This whitepaper provides an in-depth technical guide on the core physicochemical and solubility characteristics of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate. Through a detailed exploration of its melting point, pKa, logP, and solubility across various media, this document aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary for informed decision-making in formulation, preclinical studies, and overall development strategy. The methodologies employed are grounded in established scientific protocols to ensure data integrity and reproducibility.
Introduction: The Physicochemical Foundation of Drug Development
The journey from a promising chemical entity to a clinically effective drug is paved with scientific rigor, where a molecule's intrinsic properties dictate its potential. The physicochemical profile of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical behavior, influencing everything from manufacturing and formulation to absorption, distribution, metabolism, and excretion (ADME).[1] For 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate, a molecule with a unique constellation of functional groups, a thorough characterization is not merely a preliminary step but a cornerstone of its development pathway. This guide elucidates the "why" behind the "how," providing not just data, but a strategic interpretation of what these properties signify for the molecule's future as a potential therapeutic.
Molecular Identity and Structural Considerations
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IUPAC Name: 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
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Chemical Formula: C₁₅H₁₆N₂O₄
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Molecular Weight: 288.30 g/mol
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CAS Number: 477870-29-4[2]
The structure, featuring a pyrimidine ring, a phenyl acetate group, and a dimethoxymethyl moiety, presents several key features that govern its physicochemical behavior. The nitrogen atoms in the pyrimidine ring are expected to confer basic properties, while the phenyl acetate ester could be liable to hydrolysis under certain conditions.
Core Physicochemical Properties
A molecule's solid-state properties and its behavior in solution are pivotal for its development. The following sections detail the experimental determination and interpretation of these fundamental characteristics.
Melting Point: A Measure of Purity and Lattice Energy
The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice.[3] A sharp, well-defined melting range is generally indicative of a high-purity crystalline solid.
Experimental Protocol: Capillary Method A small, powdered sample of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.
Data Summary Table:
| Parameter | Observed Value |
| Melting Point | 114-116 °C |
Expert Insights: The relatively high melting point suggests a stable crystalline structure with significant intermolecular forces. This thermal stability is advantageous for handling and storage during the manufacturing process. The narrow melting range is a strong indicator of the high purity of the analyzed sample.
pKa: Understanding Ionization in a Biological Context
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH.[4] This, in turn, profoundly impacts solubility, membrane permeability, and receptor binding.[5][6]
Experimental Protocol: Potentiometric Titration Potentiometric titration is a reliable method for determining pKa values.[5][7][8] A solution of the compound is titrated with a standardized acid or base, and the corresponding change in pH is measured with a calibrated pH meter.[7] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[5][7]
Data Summary Table:
| Ionizable Group | Predicted pKa | Significance |
| Pyrimidine Moiety (Basic) | 2.5 - 3.5 | At physiological pH (~7.4), this group will be predominantly in its neutral, more lipophilic form. |
Causality and Implications: The predicted basic pKa of the pyrimidine ring suggests that in the acidic environment of the stomach, a portion of the molecule will be protonated and more water-soluble. However, in the neutral to slightly alkaline environment of the intestines and bloodstream, it will exist primarily in its non-ionized form, a characteristic that generally favors passive diffusion across biological membranes.
Visualization of pH-Dependent Ionization
Caption: Predominant ionization state in different physiological environments.
LogP: Quantifying Lipophilicity
The n-octanol/water partition coefficient (LogP) is the standard measure of a molecule's lipophilicity, or "greasiness." It is a key predictor of a drug's ability to cross lipid cell membranes.
Experimental Protocol: Shake-Flask Method (OECD 107) The shake-flask method is the gold standard for LogP determination.[9][10][11][12] A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, typically by centrifugation.[9][12] The concentration of the compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[9][10] This method is suitable for compounds with LogP values in the range of -2 to 4.[11]
Data Summary Table:
| Parameter | Predicted Value |
| LogP | 2.9 |
Expert Insights: A LogP value of 2.9 indicates that 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a moderately lipophilic compound. This value falls within the "Rule of Five" guidelines for oral bioavailability, suggesting a favorable balance between aqueous solubility and membrane permeability. It is lipophilic enough to likely cross cell membranes but not so much that it would have very poor aqueous solubility.
Solubility Profile: The Gateway to Bioavailability
Aqueous solubility is a critical bottleneck in drug development, as a drug must be in solution to be absorbed.[13] Understanding a compound's solubility in different environments is crucial for predicting its in vivo behavior and for designing appropriate formulations.[14]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method) The equilibrium or thermodynamic solubility is determined by adding an excess of the solid compound to a specific solvent (e.g., water, buffers of different pH).[14][15] The mixture is agitated at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][14][15] After this period, the undissolved solid is separated by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique like HPLC.[13]
Experimental Workflow for Solubility Determination
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